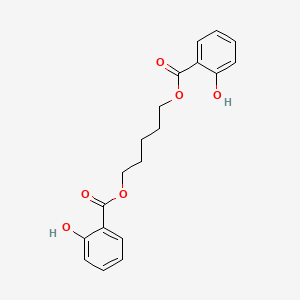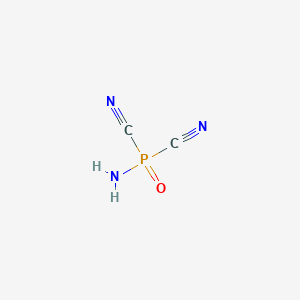
Phosphoramidic dicyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidic dicyanide is a compound belonging to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to nitrogen and carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphoramidic dicyanide can be synthesized through various methods. One common approach involves the reaction of phosphorus oxychloride with an amine compound to form a phosphoramidate intermediate. This intermediate is then reacted with cyanide sources under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and reactant concentrations, are carefully controlled to optimize yield and purity. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphoramidic dicyanide undergoes various types of chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its corresponding oxides.
Reduction: Reducing agents can convert this compound into lower oxidation state compounds.
Substitution: This compound can undergo nucleophilic substitution reactions where the cyanide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phosphoramidic oxides, while substitution reactions can produce a variety of substituted phosphoramidates .
Applications De Recherche Scientifique
Phosphoramidic dicyanide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological phosphorylation processes and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other organophosphorus compounds
Mécanisme D'action
The mechanism of action of phosphoramidic dicyanide involves its interaction with molecular targets such as enzymes and nucleophiles. The compound can act as a phosphorylating agent, transferring phosphate groups to target molecules. This process is facilitated by the presence of both acidic and basic sites within the molecule, allowing it to participate in bifunctional catalytic pathways .
Comparaison Avec Des Composés Similaires
Phosphoramidic dicyanide can be compared to other similar compounds such as phosphoramidates and phosphonamides. While all these compounds share a common phosphorus-nitrogen bond, this compound is unique due to the presence of cyanide groups, which impart distinct chemical properties and reactivity. Similar compounds include:
Phosphoramidates: Compounds with phosphorus-nitrogen bonds and various substituents.
Phosphonamides: Compounds with phosphorus-nitrogen bonds and additional functional groups
Propriétés
Numéro CAS |
25841-93-4 |
|---|---|
Formule moléculaire |
C2H2N3OP |
Poids moléculaire |
115.03 g/mol |
Nom IUPAC |
[amino(cyano)phosphoryl]formonitrile |
InChI |
InChI=1S/C2H2N3OP/c3-1-7(5,6)2-4/h(H2,5,6) |
Clé InChI |
VDCLULSJIVELLQ-UHFFFAOYSA-N |
SMILES canonique |
C(#N)P(=O)(C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


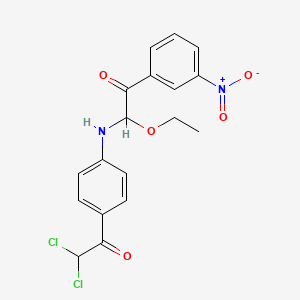
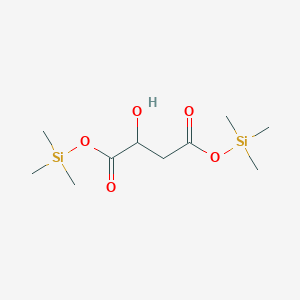

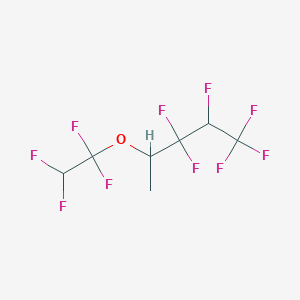
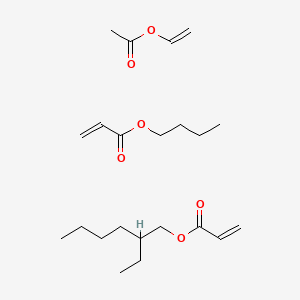
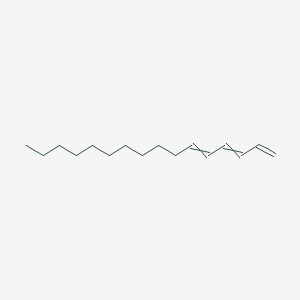
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}aniline](/img/structure/B14692971.png)

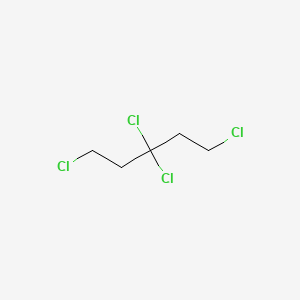
![3-chloro-4-[4-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692995.png)
![[(Chlorosilyl)methyl]-silane](/img/structure/B14693002.png)

